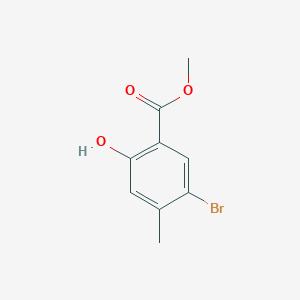

Methyl 5-bromo-2-hydroxy-4-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-hydroxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMKAVJRIYGNEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465491 | |

| Record name | methyl 5-bromo-2-hydroxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39503-57-6 | |

| Record name | methyl 5-bromo-2-hydroxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 5 Bromo 2 Hydroxy 4 Methylbenzoate

The primary and well-documented method for the synthesis of Methyl 5-bromo-2-hydroxy-4-methylbenzoate is through the electrophilic aromatic substitution of its precursor, Methyl 2-hydroxy-4-methylbenzoate. This reaction involves the direct bromination of the benzene (B151609) ring.

The synthesis is typically carried out by dissolving Methyl 2-hydroxy-4-methylbenzoate in a suitable solvent, such as chloroform. googleapis.com Elemental bromine (Br₂) is then added to the solution in a controlled manner, often dropwise, to initiate the reaction. googleapis.com The reaction is generally conducted at a reduced temperature, for instance, 0 °C, to manage the exothermic nature of the bromination and to ensure selectivity. googleapis.com

After the addition of bromine is complete, the mixture is stirred for a period, typically one hour, to allow the reaction to proceed to completion. googleapis.com Following the reaction period, the process is quenched to neutralize any remaining bromine. This is commonly achieved by adding an aqueous solution of a reducing agent, such as sodium sulfite. googleapis.com The final product is then isolated through extraction with an organic solvent like dichloromethane, followed by purification steps. googleapis.com

Spectroscopic and Spectrometric Characterization

The structural confirmation of Methyl 5-bromo-2-hydroxy-4-methylbenzoate is established through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the molecular structure of the compound by providing information about the chemical environment of the hydrogen atoms.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃), exhibits distinct signals corresponding to the different protons in the molecule. The aromatic region of the spectrum shows two singlets, one at δ 7.74 ppm and another at δ 6.88 ppm, corresponding to the two protons on the benzene (B151609) ring. The downfield shift of the proton at 7.74 ppm is attributed to its position relative to the bromine atom and the ester group. A singlet appearing at δ 11.03 ppm is characteristic of the phenolic hydroxyl (-OH) proton. The spectrum also includes two sharp singlets in the aliphatic region: one at δ 3.94 ppm, integrating to three protons, which is assigned to the methyl ester (-OCH₃) group, and another at δ 2.38 ppm, also integrating to three protons, corresponding to the methyl group (-CH₃) attached to the aromatic ring.

| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment |

|---|---|---|

| 11.03 | Singlet | Ar-OH |

| 7.74 | Singlet | Ar-H |

| 6.88 | Singlet | Ar-H |

| 3.94 | Singlet | -OCH₃ |

| 2.38 | Singlet | Ar-CH₃ |

Mass spectrometry provides critical information regarding the compound's molecular weight and elemental composition. The molecular formula for this compound is C₉H₉BrO₃, yielding a molecular weight of approximately 245.07 g/mol . In mass spectrometric analysis, particularly using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is typically observed as its protonated molecular ion ([M+H]⁺). The presence of bromine is readily identifiable due to the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in a nearly 1:1 ratio. This results in two major peaks in the mass spectrum that are separated by two mass-to-charge units (m/z).

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

| Observed Ion (e.g., LC-MS) | [M+H]⁺ |

| Isotopic Pattern | Characteristic peaks for Bromine (⁷⁹Br/⁸¹Br) |

Chemical Reactivity and Derivatization of Methyl 5 Bromo 2 Hydroxy 4 Methylbenzoate

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring is a key site for functionalization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions with Various Nucleophiles

While aromatic nucleophilic substitution (SNAAr) reactions on unactivated aryl halides are generally challenging, the presence of activating groups, such as a nitro group, can facilitate this transformation. For Methyl 5-bromo-2-hydroxy-4-methylbenzoate, which lacks strong electron-withdrawing groups in positions ortho or para to the bromine, traditional SNAAr reactions are expected to be sluggish. However, under forcing conditions or with the use of specific catalysts, nucleophilic substitution may be achieved. Common nucleophiles for such reactions include amines, alkoxides, and thiolates.

For the related compound, Methyl 5-bromo-2-hydroxy-3-propionylbenzoate, the bromine atom can be substituted with various nucleophiles under appropriate conditions . This suggests that with the right choice of nucleophile and reaction conditions, similar transformations could be possible for this compound.

Table 1: Plausible Nucleophilic Substitution Reactions of this compound (Note: The following are representative examples based on the general reactivity of aryl bromides and related compounds, as specific literature for the title compound is limited.)

| Nucleophile | Product | Typical Conditions |

| Ammonia | Methyl 5-amino-2-hydroxy-4-methylbenzoate | High temperature and pressure, copper catalyst |

| Sodium methoxide | Methyl 2-hydroxy-4-methyl-5-methoxybenzoate | High temperature, polar aprotic solvent (e.g., DMF) |

| Sodium thiophenoxide | Methyl 2-hydroxy-4-methyl-5-(phenylthio)benzoate | Palladium or copper catalyst, polar aprotic solvent |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and aryl bromides are excellent substrates for these transformations.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organohalide. For this compound, a Suzuki coupling would enable the introduction of a variety of aryl, heteroaryl, or vinyl groups at the 5-position. A typical reaction would involve a palladium catalyst, a phosphine ligand, and a base. For instance, the Suzuki cross-coupling of 5-bromosalicylaldehyde with various arylboronic acids has been shown to be efficient, suggesting similar reactivity for the title compound rsc.org.

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene wikipedia.orgorganic-chemistry.org. Reacting this compound with an alkene in the presence of a palladium catalyst and a base would yield a 5-alkenyl-2-hydroxy-4-methylbenzoate derivative. The choice of catalyst, base, and solvent is crucial for achieving high yields and stereoselectivity wikipedia.org.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction of an organohalide with a terminal alkyne, providing a straightforward route to substituted alkynes researchgate.net. This reaction would allow for the introduction of an alkynyl group at the 5-position of this compound. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine researchgate.net.

Table 2: Representative Cross-Coupling Reactions (Note: The following are generalized conditions based on the reactivity of similar aryl bromides.)

| Reaction | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-2-hydroxy-4-methylbenzoate |

| Heck | Alkene (e.g., styrene) | Pd(OAc)₂, PPh₃, Et₃N | 5-Alkenyl-2-hydroxy-4-methylbenzoate |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-2-hydroxy-4-methylbenzoate |

Reductive Debromination Reactions

Reductive debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. This can be a useful transformation for the synthesis of debrominated analogues or for removing a directing group after it has served its purpose. A common method for the reductive dehalogenation of aryl bromides is catalytic hydrogenation, using a palladium on carbon (Pd/C) catalyst and a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like ammonium formate.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group in this compound is another key site for derivatization, allowing for oxidation, esterification, and etherification reactions.

Oxidation Reactions to Carbonyls

The oxidation of the phenolic hydroxyl group in this compound would lead to the formation of a quinone-type structure. However, the oxidation of phenols can sometimes be complex and may lead to polymerization or degradation of the starting material. For the related Methyl 5-bromo-2-hydroxy-3-propionylbenzoate, the hydroxyl group can be oxidized to form corresponding ketones or aldehydes . The choice of oxidizing agent is critical to achieve the desired transformation selectively. Mild oxidizing agents are generally preferred to avoid over-oxidation or side reactions.

Esterification and Etherification of the Hydroxyl Group

Esterification: The hydroxyl group can be readily esterified by reaction with an acyl halide or an acid anhydride in the presence of a base. This reaction would yield an acyloxy derivative. For example, reaction with acetyl chloride would produce Methyl 5-bromo-2-(acetyloxy)-4-methylbenzoate.

Etherification: Etherification of the hydroxyl group can be achieved by reacting this compound with an alkyl halide in the presence of a base, a classic Williamson ether synthesis. For example, in a procedure analogous to the synthesis of the methyl ether of methyl 5-bromo-2-hydroxybenzoate, the title compound could be treated with a base like sodium hydride followed by an alkylating agent such as methyl iodide to yield Methyl 5-bromo-2-methoxy-4-methylbenzoate researchgate.net.

Table 3: Representative Reactions at the Hydroxyl Group (Note: These are generalized examples of common reactions for phenolic hydroxyl groups.)

| Reaction | Reagent | Product Type |

| Esterification | Acetyl chloride, Pyridine | Methyl 5-bromo-2-(acetyloxy)-4-methylbenzoate |

| Etherification | Methyl iodide, NaH | Methyl 5-bromo-2-methoxy-4-methylbenzoate |

Chelation and Complexation Studies Involving the Hydroxyl Group

The presence of a hydroxyl group ortho to a carboxylate function, as found in salicylic acid and its derivatives, imparts significant chelating properties to the molecule. While specific chelation studies on this compound are not extensively documented in the literature, the behavior of similar salicylates provides a strong basis for understanding its potential as a ligand. Salicylic acid and its derivatives are known to form stable complexes with a variety of metal ions, including transition metals.

The chelation typically involves the deprotonation of the phenolic hydroxyl group and the coordination of the resulting phenoxide oxygen and the carbonyl oxygen of the ester or carboxylate group to a metal center, forming a stable six-membered ring. This bidentate coordination is a common feature of salicylate-type ligands. The stability of these metal complexes can be influenced by the nature of the metal ion and the substituents on the salicylic acid ring.

For this compound, the electronic effects of the bromo and methyl substituents would likely modulate the acidity of the phenolic proton and the electron density on the coordinating oxygen atoms, thereby influencing the stability and spectroscopic properties of the resulting metal complexes.

Table 1: Potential Metal Chelation of this compound

| Metal Ion | Potential Coordination | Expected Complex Geometry |

|---|---|---|

| Fe(III) | Bidentate (phenoxide O, carbonyl O) | Octahedral |

| Cu(II) | Bidentate (phenoxide O, carbonyl O) | Square planar or distorted octahedral |

Reactions of the Ester Moiety

The methyl ester group in this compound is susceptible to various nucleophilic acyl substitution reactions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed back to the corresponding carboxylic acid, 5-bromo-2-hydroxy-4-methylbenzoic acid, and methanol. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as treatment with sodium hydroxide, the ester undergoes saponification to yield the sodium salt of 5-bromo-2-hydroxy-4-methylbenzoic acid and methanol. The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. This reaction is generally irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium. The kinetics of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring zenodo.orgnih.govsemanticscholar.org.

Transesterification involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with a different alcohol, such as ethanol, in the presence of a catalyst would lead to the formation of Ethyl 5-bromo-2-hydroxy-4-methylbenzoate and methanol. Basic catalysts are often efficient for such transformations of methyl salicylate tandfonline.comgoogle.com.

The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride are generally not reactive enough to reduce esters masterorganicchemistry.comyoutube.com. The reduction of this compound with LiAlH₄ would yield (5-bromo-2-hydroxy-4-methylphenyl)methanol. It is important to note that the phenolic hydroxyl group would also be deprotonated by the hydride reagent.

Reactions of the Aromatic Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents.

The regiochemical outcome of an electrophilic aromatic substitution reaction on the ring is determined by the combined directing effects of the four existing substituents:

-OH (hydroxyl): A strongly activating group and an ortho, para-director due to its strong +R (resonance) effect.

-CH₃ (methyl): A weakly activating group and an ortho, para-director due to hyperconjugation and a weak +I (inductive) effect.

-Br (bromo): A deactivating group due to its -I effect, but an ortho, para-director due to its +R effect.

-COOCH₃ (methyl ester): A deactivating group and a meta-director due to its -I and -R effects.

The positions ortho and para to the powerful activating hydroxyl group are the most nucleophilic. In this compound, the positions available for substitution are C3 and C6.

Position C6 is para to the methyl group and ortho to the hydroxyl group.

Position C3 is ortho to both the hydroxyl and methyl groups, and meta to the bromo and ester groups.

The hydroxyl group is the most powerful activating group, and therefore, its directing effect will be dominant. It strongly activates the positions ortho and para to it. The position para to the hydroxyl group is already occupied by the methyl group. The two ortho positions are C1 (attached to the ester) and C3. Therefore, electrophilic substitution is most likely to occur at the C3 position, which is activated by both the hydroxyl and methyl groups. Steric hindrance from the adjacent methyl and ester groups might influence the feasibility of substitution at this position. The other potential site is C6, which is ortho to the hydroxyl group.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Preference |

|---|---|---|

| -OH | Strongly Activating | ortho, para |

| -CH₃ | Weakly Activating | ortho, para |

| -Br | Deactivating | ortho, para |

Given the combined effects, an incoming electrophile would preferentially substitute at the positions most activated by the hydroxyl and methyl groups and least deactivated by the bromo and ester groups. The C3 position is strongly activated, making it a likely site for substitution, provided steric factors are not prohibitive.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This method overcomes the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. In DoM, a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, facilitating deprotonation at the adjacent ortho position to form a highly reactive aryllithium intermediate. wikipedia.orguwindsor.cabaranlab.org This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity. wikipedia.org

For this compound, several functional groups can potentially act as DMGs, leading to a complex reactivity profile. The primary candidates for directing the metalation are the hydroxyl (-OH) and the methyl ester (-COOCH₃) groups. The hydroxyl group, after deprotonation to the corresponding lithium alkoxide, is a powerful DMG. The methoxy group is a known DMG, and the ester group can also direct metalation, although it is also susceptible to nucleophilic attack by the organolithium reagent. The relative directing ability of these groups is crucial in determining the site of metalation.

A hierarchy of directing group ability has been established through competition experiments, with amides and carbamates generally being stronger than alkoxides, which are in turn stronger than methoxy groups. nih.govorganic-chemistry.org In the case of this compound, the hydroxyl group is expected to be the dominant directing group after its initial deprotonation by the organolithium base. This would direct the subsequent ortho-lithiation to the C3 position.

However, the steric hindrance from the adjacent methyl group at C4 and the electronic effects of the bromo and ester substituents would also influence the reaction's feasibility and outcome. The presence of multiple potential directing groups can sometimes lead to a mixture of products, and the reaction conditions, such as the choice of organolithium reagent, solvent, and temperature, would need to be carefully optimized to achieve the desired regioselectivity.

Table 1: Potential Directed Ortho Metalation Sites and Influencing Factors for this compound

| Potential Site of Metalation | Directing Group | Activating/Deactivating Factors | Potential Products after Quenching with Electrophile (E+) |

| C3 | -OH (as -OLi) | - Steric hindrance from C4-methyl group- Electronic influence of -Br and -COOCH₃ | Methyl 5-bromo-3-E-2-hydroxy-4-methylbenzoate |

| C6 | -COOCH₃ | - Weaker directing group than -OLi- Potential for nucleophilic addition to the ester | Methyl 5-bromo-6-E-2-hydroxy-4-methylbenzoate |

Stereochemical Considerations and Isomerization Pathways

Investigation of Positional Isomers and their Synthetic Interconversions

Positional isomers are compounds that have the same molecular formula but differ in the position of substituents on a parent structure. For this compound, several positional isomers exist, differing in the arrangement of the bromo, hydroxyl, and methyl groups on the benzoate ring. The synthesis of a specific positional isomer can be challenging and often requires careful selection of starting materials and reaction conditions to control the regioselectivity of the substitution reactions.

The unambiguous identification of positional isomers is critical and is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, HSQC, and HMBC) and mass spectrometry. In some cases, single-crystal X-ray diffraction can provide definitive structural elucidation.

While the synthetic interconversion of positional isomers of this compound is not widely reported, such transformations would likely involve multi-step sequences. These could include de-functionalization and re-functionalization of the aromatic ring, for example, through de-bromination followed by a regioselective re-bromination, or through rearrangement reactions under specific conditions. However, such interconversions are often synthetically inefficient and the preferred approach is typically a de novo synthesis of the desired isomer.

Table 2: Examples of Positional Isomers of Bromo-Hydroxy-Methylbenzoates

| Compound Name | Molecular Formula | Key Structural Difference from this compound |

| Methyl 3-bromo-2-hydroxy-4-methylbenzoate | C₉H₉BrO₃ | Position of the bromo substituent |

| Methyl 4-bromo-2-hydroxy-5-methylbenzoate | C₉H₉BrO₃ | Positions of the bromo and methyl substituents |

| Methyl 5-bromo-3-hydroxy-4-methylbenzoate | C₉H₉BrO₃ | Position of the hydroxyl substituent |

| Methyl 5-bromo-4-hydroxy-2-methylbenzoate | C₉H₉BrO₃ | Positions of the hydroxyl and methyl substituents |

Diastereoselective and Enantioselective Transformations (if applicable)

Diastereoselective and enantioselective transformations are crucial in modern organic synthesis for the preparation of stereochemically pure compounds. These reactions introduce new chiral centers into a molecule with a preference for one diastereomer or enantiomer over the other.

This compound is an achiral molecule as it does not possess any chiral centers and has a plane of symmetry. Therefore, reactions involving this compound will not exhibit diastereoselectivity or enantioselectivity unless a chiral reagent or catalyst is used to introduce a new chiral center, or if a reaction is performed on a chiral derivative of the molecule.

For a reaction to be diastereoselective, the starting material must either be chiral or the reaction must create at least two new chiral centers with a preference for a specific relative configuration. researchgate.net For a reaction to be enantioselective, it must produce a chiral product from an achiral or racemic starting material in a way that one enantiomer is formed in excess. libretexts.orgwikipedia.org This is typically achieved through the use of chiral catalysts, chiral auxiliaries, or enzymes. wikipedia.org

In the context of this compound, if a reaction were to introduce a new chiral center, for example, through the addition of a substituent with a stereocenter to the aromatic ring or through modification of the ester group, the use of a chiral catalyst could potentially lead to an enantiomerically enriched product. However, without the introduction of chirality, the concepts of diastereoselectivity and enantioselectivity are not applicable.

Advanced Spectroscopic and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms. However, a thorough review of scientific literature and spectral databases indicates a lack of publicly available experimental NMR data for Methyl 5-bromo-2-hydroxy-4-methylbenzoate.

Detailed experimental ¹H (proton) and ¹³C (carbon-13) NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, are not reported in the available scientific literature. Therefore, a complete spectral analysis with peak assignments cannot be provided at this time.

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in confirming the connectivity of atoms within a molecule. There are currently no published studies detailing the use of these 2D NMR techniques for the structural elucidation of this compound.

Conformational analysis by NMR, often employing techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), provides insights into the three-dimensional arrangement of atoms and the rotational dynamics of a molecule. At present, there are no available studies on the conformational analysis of this compound using NMR spectroscopy.

Mass Spectrometry (MS) for Fragmentation Analysis and Purity Assessment

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

While detailed high-resolution mass spectrometry (HRMS) data for this compound is not extensively reported, some mass spectrometric information has been noted in synthetic procedures. In one account, the analysis of the synthesized compound showed a mass-to-charge ratio ([M-H]⁺) of 243.0 chemicalbook.com. This result is consistent with the expected molecular weight of the compound and serves as an indicator of its successful formation and a basic assessment of its purity.

| Ion | Observed m/z |

| [M-H]⁺ | 243.0 |

This interactive data table summarizes the available mass spectrometry data for this compound.

Tandem mass spectrometry (MS/MS) is employed to fragment a selected ion and analyze the resulting fragment ions, which helps in elucidating the detailed structure of the molecule. A review of the current scientific literature reveals no available MS/MS studies for this compound. Therefore, its specific fragmentation pathways have not been documented.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

A complete vibrational and electronic analysis of this compound is contingent upon the availability of its infrared and UV-Vis spectra.

Vibrational Analysis using IR Spectroscopy

Currently, there is no published experimental infrared spectrum for this compound. A theoretical analysis would predict characteristic vibrational modes. Key absorptions would be expected for the hydroxyl (O-H), carbonyl (C=O), and carbon-bromine (C-Br) functional groups, as well as aromatic ring vibrations. The precise frequencies of these vibrations are influenced by the electronic environment and potential intermolecular interactions within the solid-state structure.

Electronic Transitions and Chromophores in UV-Vis Spectroscopy

Similarly, the UV-Vis spectrum for this compound is not available in reviewed literature. An analysis of its chromophores—the substituted benzene (B151609) ring and the methyl ester group—would be necessary to interpret its electronic transitions. The electronic absorption maxima would provide insight into the conjugated system and the effect of the various substituents on the molecule's electronic structure.

Crystallographic Analysis

The definitive solid-state structure of this compound has not been determined through single-crystal X-ray diffraction according to available data. For comparison, a related compound, Methyl 5-bromo-2-hydroxybenzoate, has been studied, revealing a nearly planar structure with molecules linked by O-H···O hydrogen bonds into chains researchgate.netresearchgate.netresearchgate.net. This isomer also exhibits very weak aromatic π–π interactions researchgate.netresearchgate.netresearchgate.net. However, the presence of an additional methyl group in the target compound would likely alter the crystal packing and intermolecular interactions.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Without a determined crystal structure, a definitive analysis of the intermolecular interactions is not possible. It can be hypothesized that hydrogen bonding involving the hydroxyl and carbonyl groups would be a primary interaction. The potential for π-π stacking of the aromatic rings would also exist, influenced by the steric hindrance of the substituents.

Polymorphism Studies

There is no information regarding the existence of different crystalline forms, or polymorphs, of this compound. Polymorphism studies are crucial for understanding the physical properties of a compound, and such an investigation would require extensive screening of crystallization conditions.

Computational Chemistry and Molecular Modeling

Computational modeling serves as an indispensable tool in modern chemical research, enabling the investigation of molecular systems where experimental analysis may be challenging or costly. For this compound, these methods can elucidate a wide range of properties, from fundamental electronic characteristics to complex reaction mechanisms.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict various properties of this compound, including its geometry, energy, and the distribution of frontier molecular orbitals (HOMO and LUMO). These orbitals are crucial in determining the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept electrons. Such calculations can identify the most probable sites for electrophilic and nucleophilic attack. For instance, the bromine atom's electrophilicity can be assessed using methods like Mulliken charges and Fukui indices.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |

Note: The values in this table are illustrative and would require specific DFT calculations to be confirmed.

While DFT provides insights into the static electronic structure, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. By simulating the movements of atoms and bonds, MD can explore the conformational landscape of this compound. This is particularly important for understanding how the molecule might interact with biological targets, as its shape and flexibility are key determinants of binding affinity. MD simulations can reveal the most stable conformations and the energy barriers between them.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. Although specific QSAR studies on this compound are not widely reported, this methodology could be applied to predict its potential pharmacological or toxicological properties. By comparing its structural features with those of a database of compounds with known activities, QSAR models can generate predictions for its bioactivity.

Computational methods can also be employed to predict the spectroscopic signatures of this compound. For example, theoretical calculations can estimate the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational frequencies in Infrared (IR) spectroscopy. These predicted spectra can be invaluable in interpreting experimental data and confirming the compound's structure.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (OH) | ~5.5 ppm |

| ¹H NMR | Chemical Shift (Ar-H) | ~7.0 - 7.5 ppm |

| ¹³C NMR | Chemical Shift (C=O) | ~170 ppm |

| IR | Vibrational Frequency (O-H stretch) | ~3400 cm⁻¹ |

Note: The values in this table are illustrative and would require specific computational studies for accurate prediction.

Computational modeling is a powerful tool for elucidating the pathways of chemical reactions. For this compound, these methods can be used to map out potential synthetic routes or degradation pathways. By modeling the entire reaction coordinate, including reactants, products, intermediates, and transition states, chemists can gain a detailed understanding of the reaction mechanism. This can be particularly useful for optimizing reaction conditions to improve yield and purity. For example, the carbon-bromine bond is well-suited for palladium-catalyzed cross-coupling reactions, and computational studies can model the intricacies of these transformations.

Biological and Biomedical Research Applications

Pharmacological Studies and Drug Discovery Potential

The utility of Methyl 5-bromo-2-hydroxy-4-methylbenzoate is most evident in its role as a precursor in the development of novel drugs targeting a range of diseases. While direct pharmacological data on the compound itself is limited, its application in the synthesis of potent bioactive molecules underscores its importance in drug discovery pipelines.

While direct in vitro screening data for antimicrobial or anticancer activity of this compound is not extensively documented in publicly available research, its structural motifs are common in molecules investigated for such properties. The presence of a brominated phenolic ester structure is a feature in various compounds with demonstrated biological activity. For instance, its derivatives are key components in the synthesis of targeted therapies, including those for cancer. The compound serves as a starting material for creating more complex molecules that are then subjected to bioactivity screening.

This compound has been identified as a key intermediate in the synthesis of potent enzyme inhibitors. Notably, it is used in the creation of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in cancer and hemoglobinopathies googleapis.com. The synthesis of these inhibitors involves a multi-step process where this compound is a foundational chemical scaffold googleapis.com. The development of such specific enzyme inhibitors highlights the compound's value in creating targeted therapeutic agents.

Table 1: Role in Enzyme Inhibitor Synthesis

| Target Enzyme | Therapeutic Area | Role of this compound |

|---|

The compound is a crucial precursor in the synthesis of molecules designed for specific receptor interactions. Patent literature details its use in producing 2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives, which act as positive allosteric modulators of the cholinergic muscarinic M1 receptor google.comgoogle.com. These receptors are primarily located in the brain and are involved in cognitive functions like learning and memory google.comgoogle.com. Modulators of the M1 receptor are being investigated as potential treatments for neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease dementia google.comgoogle.com. The synthesis of these receptor modulators begins with this compound, demonstrating its instrumental role in the development of new central nervous system therapies google.comgoogle.com.

Table 2: Application in Receptor Modulator Synthesis

| Target Receptor | Modulator Type | Potential Therapeutic Applications |

|---|

The chemical structure of this compound, with its bromine atom and methyl and hydroxyl groups at specific positions on the benzene (B151609) ring, provides a template for extensive Structure-Activity Relationship (SAR) studies. The bromine atom is particularly useful as it allows for various chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of derivatives . These derivatives can then be tested to understand how different chemical groups at various positions affect the molecule's biological activity, helping to optimize potency and selectivity for targets like the PRMT5 enzyme or the M1 receptor.

Agrochemical and Material Science Applications

While the primary research focus for this compound has been in the biomedical field, compounds with similar structures are often explored for other applications.

Benzoic acid derivatives are a class of compounds that have been investigated for agrochemical applications . However, based on available scientific literature, there are no specific studies that evaluate this compound directly for its potential as a pesticide or herbicide. While its structural features might suggest potential bioactivity in this area, dedicated research and data are currently lacking.

Use as Intermediates in Polymer or Advanced Material Synthesis

A thorough search of scientific databases and patent literature did not yield any specific studies detailing the use of this compound as an intermediate in the synthesis of polymers or advanced materials. While halogenated phenolic compounds can, in principle, serve as monomers or functional additives in polymer chemistry—for instance, in the creation of flame-retardant materials or as building blocks for high-performance polymers—no such applications have been documented for this specific compound. The potential for the bromine and hydroxyl groups to be functionalized exists, but this has not been explored or reported in the context of materials science.

Q & A

Q. What are the common synthetic routes for Methyl 5-bromo-2-hydroxy-4-methylbenzoate?

The primary synthetic route involves esterification of 5-bromo-2-hydroxy-4-methylbenzoic acid using methanol under acidic catalysis (e.g., concentrated sulfuric acid). The reaction typically proceeds at reflux temperatures (60–80°C) for 6–12 hours, followed by purification via recrystallization or column chromatography. Alternative methods may employ thionyl chloride (SOCl₂) for intermediate acyl chloride formation before methanol quenching .

Q. Which spectroscopic methods are recommended for characterizing this compound?

Key characterization techniques include:

- 1H/13C NMR : To confirm substitution patterns (e.g., bromine at position 5, methyl at position 4, and hydroxyl at position 2).

- IR Spectroscopy : Identifies ester carbonyl (~1700 cm⁻¹) and hydroxyl (~3200 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Validates molecular weight (245.06 g/mol) and fragmentation patterns.

- Melting Point Analysis : Provides purity verification (literature mp data required) .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Storage : Keep in airtight containers, protected from light, in a cool, dry environment.

- Emergency Measures : Flush eyes/skin with water for 15+ minutes if exposed; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How does the substituent arrangement influence electrophilic aromatic substitution (EAS) reactivity?

The bromine (meta-directing), hydroxyl (ortho/para-directing), and methyl (activating, ortho/para-directing) groups create competing directing effects. Computational modeling (DFT) and experimental studies suggest that EAS occurs preferentially at the para position to the hydroxyl group (position 6) due to resonance stabilization. Bromine’s electron-withdrawing effect further deactivates the ring, slowing reaction rates compared to non-halogenated analogs .

Q. Can this compound serve as a precursor in cross-coupling reactions?

Yes. The bromine atom at position 5 is a viable leaving group for palladium-catalyzed reactions:

Q. What strategies enhance its bioactivity in pharmaceutical applications?

- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid for improved solubility and receptor binding.

- Functionalization : Introduce sulfonyl or amino groups at position 3 to modulate anti-inflammatory or antimicrobial activity.

- Halogen Replacement : Substitute bromine with iodine for radiopharmaceutical labeling .

Methodological Considerations

Q. Table 1: Optimization of Esterification Conditions

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Catalyst (H₂SO₄) | 5–10% (v/v) | Maximizes ester formation |

| Reaction Time | 6–12 hours | Prevents hydrolysis |

| Temperature | 60–80°C | Balances rate vs. side reactions |

| Solvent | Excess methanol | Drives equilibrium |

Q. Table 2: Cross-Coupling Reaction Outcomes

| Reaction Type | Partner Reagent | Yield (%) | Major Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 78–85 | 5-Phenyl derivative |

| Buchwald-Hartwig | Piperidine | 65–72 | 5-Aminated analog |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.